Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
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Overview
Description
Diethyl 7-phenyl-6,8-dioxaspiro[35]nonane-2,2-dicarboxylate is a complex organic compound with the molecular formula C19H24O6 It is characterized by a spirocyclic structure, which includes a phenyl group and two ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of diethyl malonate with phenylacetaldehyde under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to esterification reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are less documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: Ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functionalities
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce diols .
Scientific Research Applications
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The spirocyclic structure may allow for unique binding interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid: A closely related compound with similar structural features
Properties
IUPAC Name |
diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-3-22-16(20)19(17(21)23-4-2)10-18(11-19)12-24-15(25-13-18)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMYZADTHVDKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)COC(OC2)C3=CC=CC=C3)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300913 |
Source
|
Record name | diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142733-60-6 |
Source
|
Record name | diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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